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molecular formula C14H14F3N3O2 B8455419 ethyl 2-(3-(5-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl)phenyl)acetate

ethyl 2-(3-(5-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl)phenyl)acetate

Cat. No. B8455419
M. Wt: 313.27 g/mol
InChI Key: APQXXBJVNLXRIQ-UHFFFAOYSA-N
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Patent
US08163756B2

Procedure details

A solution of ethyl 2-(3-(5-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl)phenyl)acetate (3 g, 9.58 mmol) in conc. NH4OH (40 mL) was heated at reflux for 2 h. After removal of the solvent, the residue was purified by column chromatography to afford 2-(3-(5-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl)phenyl)acetamide (1.8 mg, 66% yield). 1H NMR (300 MHz, DMSO-d6): 7.48-7.42 (m, 4H), 7.30 (s, 1H), 6.91 (s, 1H), 5.77 (s, 1H), 5.73-5.72 (m, 2H), 4.44 (s, 2H). MS (ESI) m/z: 285 (M+H+).
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:6]([C:7]2[CH:8]=[C:9]([CH2:13][C:14](OCC)=[O:15])[CH:10]=[CH:11][CH:12]=2)[N:5]=[C:4]([C:19]([F:22])([F:21])[F:20])[CH:3]=1.[NH4+:23].[OH-]>>[NH2:1][C:2]1[N:6]([C:7]2[CH:8]=[C:9]([CH2:13][C:14]([NH2:23])=[O:15])[CH:10]=[CH:11][CH:12]=2)[N:5]=[C:4]([C:19]([F:22])([F:21])[F:20])[CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
NC1=CC(=NN1C=1C=C(C=CC1)CC(=O)OCC)C(F)(F)F
Name
Quantity
40 mL
Type
reactant
Smiles
[NH4+].[OH-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
After removal of the solvent
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography

Outcomes

Product
Name
Type
product
Smiles
NC1=CC(=NN1C=1C=C(C=CC1)CC(=O)N)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.8 mg
YIELD: PERCENTYIELD 66%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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